Methyl 2-methylnonanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56898-37-4 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
methyl 2-methylnonanoate |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h10H,4-9H2,1-3H3 |
InChI Key |
WYNTWOMMHWJBMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)C(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chiral Synthesis of Methyl 2 Methylnonanoate
Esterification Pathways and Mechanistic Studies
The primary route for synthesizing methyl 2-methylnonanoate is the esterification of 2-methylnonanoic acid with methanol (B129727). This reaction is typically catalyzed to overcome the kinetic barrier, particularly the steric hindrance presented by the methyl group at the alpha-position of the carboxylic acid.
Catalytic Systems for Methyl Ester Formation
The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, employing a strong acid catalyst. nih.gov In the synthesis of this compound, this involves the reaction of 2-methylnonanoic acid with an excess of methanol in the presence of a catalytic amount of a strong Brønsted acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol molecule. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, this compound. The reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used, or the water formed during the reaction is removed. nih.gov The steric hindrance caused by the α-methyl group in 2-methylnonanoic acid can slow the reaction rate compared to its linear isomer, nonanoic acid, necessitating optimized reaction conditions.
Heterogeneous acid catalysts offer significant advantages over their homogeneous counterparts, including easier separation from the reaction mixture, reduced reactor corrosion, and potential for regeneration and reuse. nih.gov For the esterification of sterically hindered acids like 2-methylnonanoic acid, macroporous solid acid catalysts such as sulfonic acid-functionalized ion-exchange resins (e.g., Amberlyst-15) are particularly effective. arkat-usa.orgfrontiersin.org These resins provide acidic sites within a robust polymer matrix, facilitating the esterification reaction in a manner analogous to homogeneous acid catalysis. arkat-usa.org
The performance of heterogeneous catalysts is influenced by factors such as pore size, surface area, and the density of active acid sites. For bulky molecules like 2-methylnonanoic acid, diffusion into the catalyst pores can be a rate-limiting step. nih.gov Studies on similar esterification reactions show that the catalytic activity can be maintained over several cycles. researchgate.net
Catalyst Regeneration: The regeneration of ion-exchange resins like Amberlyst-15 is a crucial aspect of their industrial application. While some studies suggest that for catalytic use, regeneration is not always performed, standard procedures are available. google.com A common method for regenerating a strong-acid cation exchange resin is to wash it with the alcohol used in the reaction (e.g., ethanol (B145695) or methanol) to remove any adsorbed organic species, followed by drying. researchgate.net For more thorough regeneration, especially if used as an ion exchanger, treatment with a mineral acid like HCl can restore the protonated form of the sulfonic acid groups. google.combeilstein-journals.org
The following table summarizes the performance of a solid acid catalyst in a related transesterification reaction, illustrating its stability over multiple cycles.
| Catalytic Cycle | FAEE Yield (%) |
|---|---|
| 1 | 84.0 |
| 2 | 83.5 |
| 3 | 83.5 |
| 4 | 83.0 |
| 5 | 82.5 |
FAEE: Fatty Acid Ethyl Ester. Data adapted from a study on the transesterification of vegetable oil using an oil/ethanol ratio of 1/18 at 170°C for 120 minutes. researchgate.net
Kinetic Parameter Determination and Reaction Rate Modeling
Understanding the kinetics of the esterification of 2-methylnonanoic acid is essential for reactor design and process optimization. The reaction rate is influenced by temperature, reactant concentrations, and catalyst loading. Due to the steric hindrance of the α-methyl group, the kinetics can differ significantly from those of linear carboxylic acids. mdpi.com
Kinetic studies of acid-catalyzed esterification are often modeled using pseudo-homogeneous models, especially when the catalyst is finely dispersed and mass transfer limitations are negligible. However, for solid acid catalysts, heterogeneous models that account for adsorption and surface reaction steps, such as the Langmuir-Hinshelwood (L-H) or Eley-Rideal (E-R) models, can provide a more accurate description. wikipedia.org
A general second-order kinetic model for the reversible esterification reaction can be expressed as: r = k₁[Acid][Alcohol] - k₂[Ester][Water]
Where k₁ and k₂ are the forward and reverse reaction rate constants, respectively. These constants typically follow the Arrhenius equation, allowing for the determination of the activation energy (Ea), a key parameter indicating the temperature sensitivity of the reaction. Studies on the esterification of other sterically hindered acids have shown that the activation energy is often higher than for their linear counterparts. mdpi.com For instance, the activation energy for the Fischer esterification of fatty acids with methanol is approximately 42 kJ/mol, while for more sterically hindered secondary alcohols, it can increase to around 53 kJ/mol. mdpi.com
Process Optimization for Yield and Purity
Optimizing the synthesis of this compound involves manipulating key process variables to maximize the conversion of 2-methylnonanoic acid and the purity of the resulting ester. The primary parameters considered are reaction temperature, the molar ratio of methanol to carboxylic acid, and catalyst concentration. units.itchemrxiv.org
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, for reversible reactions like esterification, excessively high temperatures can unfavorably affect the equilibrium position. A compromise is often sought to achieve a high rate without compromising the maximum achievable conversion.
Molar Ratio: According to Le Chatelier's principle, using a large excess of one reactant (typically methanol, as it is less expensive and easier to remove) shifts the equilibrium towards the formation of the ester, thereby increasing the yield.
Catalyst Loading: The reaction rate is typically proportional to the catalyst concentration up to a certain point, after which mass transfer limitations may prevent further rate increases. units.it An optimal catalyst loading balances reaction speed with economic and separation considerations.
Response Surface Methodology (RSM) is a common statistical technique used to optimize such multi-variable processes, allowing for the identification of the ideal conditions to achieve the highest yield. units.it
The following table presents optimized conditions for a related fatty acid methyl ester synthesis, illustrating the interplay of these parameters.
| Parameter | Optimal Value |
|---|---|
| Methanol to Oil Molar Ratio | 11.98:1 |
| Catalyst Loading (wt %) | 1.03 |
| Reaction Time (h) | 2.0 |
| Predicted FAME Yield (wt %) | 95.03 |
FAME: Fatty Acid Methyl Ester. Data derived from RSM optimization of a transesterification process. units.it
Stereoselective Synthesis of this compound
This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-methyl 2-methylnonanoate and (S)-methyl 2-methylnonanoate. The synthesis of a single enantiomer is crucial for applications in fields like pharmaceuticals and flavor chemistry, where biological activity is often stereospecific. Stereoselective synthesis can be achieved either by resolving a racemic mixture of the parent acid or the final ester, or through asymmetric synthesis.
A common and established method for obtaining enantiomerically pure carboxylic acids is through classical chiral resolution . This process involves reacting the racemic 2-methylnonanoic acid with an enantiomerically pure chiral base (a resolving agent), such as (S)-1-phenylethylamine. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. Once a diastereomeric salt is isolated, the pure enantiomer of 2-methylnonanoic acid can be liberated by treatment with a strong acid. The resulting enantiopure acid can then be esterified with methanol using standard methods to yield the desired enantiomer of this compound.
Another powerful technique is enzymatic kinetic resolution . This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer in a racemic mixture. nih.gov For this compound, this could be applied in two ways:
Esterification of Racemic Acid: A lipase (B570770) can be used to catalyze the esterification of racemic 2-methylnonanoic acid with methanol. The enzyme will selectively convert one enantiomer (e.g., the R-enantiomer) into its methyl ester at a much faster rate than the other, leaving the unreacted acid enriched in the other enantiomer (e.g., the S-enantiomer).
Hydrolysis of Racemic Ester: Alternatively, racemic this compound can be subjected to lipase-catalyzed hydrolysis. The enzyme would selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. nih.gov
The success of a kinetic resolution depends on the enzyme's enantioselectivity (expressed as the enantiomeric ratio, E). Lipases from sources like Candida antarctica (Novozym 435) and Pseudomonas cepacia have shown high enantioselectivity in resolving various chiral acids and alcohols. nih.gov The choice of solvent, acylating agent (in transesterification), and temperature are critical parameters for optimizing both the reaction rate and the enantioselectivity.
Asymmetric Synthesis Strategies for Chiral Methyl Esters
Asymmetric synthesis refers to a reaction in which an achiral unit in a substrate is converted into a chiral unit, resulting in the unequal formation of stereoisomers. uwindsor.ca For chiral methyl esters, a predominant strategy involves the use of chiral auxiliaries. du.ac.in
A chiral auxiliary is a stereogenic group that is temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired chirality, the auxiliary can be removed and often recovered for reuse. wikipedia.org A widely successful application of this strategy is the use of Evans' oxazolidinone auxiliaries. nih.govresearchgate.net The general sequence for synthesizing a chiral 2-methyl-substituted ester using this method is as follows:
Acylation: An achiral carboxylic acid, such as nonanoic acid, is first converted to its acid chloride. This is then reacted with a chiral oxazolidinone (the auxiliary) to form an N-acyl oxazolidinone.
Diastereoselective Enolate Formation and Alkylation: The N-acyl oxazolidinone is treated with a base to form an enolate. The bulky chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile (such as methyl iodide) to attack from the less sterically hindered face. This results in the formation of a new stereocenter at the α-position with a high degree of diastereoselectivity.
Auxiliary Cleavage and Esterification: The chiral auxiliary is then cleaved from the alkylated product. This can be achieved under various conditions, with some methods directly yielding the desired methyl ester. For instance, reaction with sodium methoxide (B1231860) can cleave the auxiliary and form the methyl ester in a single step.
Another emerging strategy for asymmetric synthesis involves enzymatic reactions. rsc.org For example, ene-reductases can catalyze the stereoselective reduction of α,β-unsaturated esters, establishing a chiral center at the α- or β-position with high enantiopurity. rsc.org
Diastereoselective Approaches in Synthesis
Diastereoselective synthesis is central to many asymmetric strategies, particularly those employing chiral auxiliaries. When a chiral auxiliary is attached to a substrate, the resulting molecule has a pre-existing stereocenter. A subsequent reaction that creates a second stereocenter will produce diastereomers. The goal of a diastereoselective approach is to favor the formation of one diastereomer over the other. du.ac.in
The effectiveness of this approach relies on the steric and electronic properties of the chiral auxiliary, which creates a chiral environment around the reactive center. In the case of the alkylation of an Evans' N-acyl oxazolidinone, the substituent on the oxazolidinone (e.g., a benzyl (B1604629) or isopropyl group) effectively shields one face of the corresponding enolate. This facial bias forces the alkylating agent to approach from the opposite, more accessible face, leading to the preferential formation of one diastereomer. researchgate.net
The level of control in these reactions can be exceptionally high, with reports of diastereomeric ratios exceeding 10:1 and in some cases being nearly exclusive. nih.gov The choice of solvent and counterion (e.g., lithium vs. boron enolates) can also influence the geometry of the enolate and, consequently, the diastereoselectivity of the reaction. After the desired diastereomer is synthesized and isolated, the removal of the chiral auxiliary yields the enantiomerically enriched product. This substrate-controlled approach, where an existing chiral center directs the formation of a new one, is a cornerstone of modern asymmetric synthesis. uwindsor.ca
Enantioselective Catalysis Research
Enantioselective catalysis is arguably the most efficient method for asymmetric synthesis, as it allows a small, substoichiometric amount of a chiral catalyst to generate a large quantity of an enantioenriched product. uwindsor.ca This approach avoids the need to temporarily install and remove a chiral auxiliary. Research in this area has focused heavily on transition-metal catalysis, where chiral ligands are coordinated to a metal center to create a chiral catalytic environment.
Rhodium-Catalyzed Reactions: Chiral rhodium complexes have proven to be powerful catalysts for asymmetric reactions, including hydrogenation and isomerization. rsc.orgillinois.edu For the synthesis of branched-chain esters, a rhodium-catalyzed asymmetric isomerization of specific allylic amines in the presence of an alcohol can yield chiral β-branched esters with excellent enantioselectivities. nih.gov This demonstrates the potential to create chiral centers adjacent to the ester functionality through catalytic methods.
Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool for ester synthesis. organic-chemistry.orgnih.gov A notable development is the catalytic enantioselective synthesis of branched allylic esters. In one approach, prochiral allylic alcohols are converted into trichloroacetimidate (B1259523) intermediates, which then undergo an SN2′ substitution with a carboxylic acid in the presence of a chiral palladium(II) catalyst. organic-chemistry.org This method produces branched esters in high yields and with excellent enantiomeric purities, often between 86-99% enantiomeric excess (ee). organic-chemistry.org
The table below summarizes key findings in the enantioselective synthesis of chiral esters using transition-metal catalysts.
| Catalyst System | Reaction Type | Product Type | Reported Enantioselectivity | Reference |
|---|---|---|---|---|
| Chiral Palladium(II) Complex (e.g., [COP-OAc]₂) | Asymmetric Allylic Esterification | Branched Allylic Esters | 86-99% ee | organic-chemistry.org |
| Chiral Rhodium Complex | Asymmetric Isomerization of Allylic Amines | β-Branched Esters | Excellent enantioselectivities | nih.gov |
Novel Synthetic Routes for Branched-Chain Esters
The development of novel, atom-economical synthetic routes is a continuous goal in organic chemistry. hilarispublisher.com For branched-chain esters, recent advances have focused on the direct functionalization of simple starting materials like alkenes.
One significant novel route is the palladium-catalyzed alkoxycarbonylation of alkenes. This reaction involves the addition of carbon monoxide and an alcohol across a double bond. While this process often favors the linear, or n-isomer, careful selection of ligands and reaction conditions can produce the branched, or iso-isomer. For example, the reaction of 1-octene (B94956) with carbon monoxide and methanol using a palladium acetate/phosphine ligand system can yield a mixture of methyl nonanoate (B1231133) (linear product) and its branched isomers, including methyl 2-methyloctanoate, a close structural analog of this compound. chemicalbook.com While the branched product is often minor, this demonstrates a direct route from a simple alkene to a branched ester. chemicalbook.com
| Reaction | Catalyst/Reagents | Starting Material | Products | Reported Yields | Reference |
|---|---|---|---|---|---|
| Palladium-Catalyzed Alkoxycarbonylation | Pd(acac)₂, 1,2-bis[di(t-butyl)phosphinomethyl]benzene, CH₃OH, CO | 1-Octene | Methyl nonanoate (linear) and Methyl 2-methyloctanoate (branched) | 92.1% (linear), 5.9% (branched) | chemicalbook.com |
A more recent and revolutionary approach involves the direct C-H activation of esters. news-medical.net Historically, the carbon-hydrogen bonds on an aliphatic chain have been considered unreactive. However, new catalytic systems are being developed that can selectively break a specific C-H bond and introduce a new functional group. This strategy could potentially allow for the direct methylation of a linear ester like methyl nonanoate at the C-2 position, providing a highly efficient and direct route to this compound. While still an emerging field, C-H activation represents a paradigm shift in synthetic chemistry and holds immense promise for the future synthesis of branched-chain esters and other complex molecules. news-medical.net
In Depth Spectroscopic and Chromatographic Research for Structural Elucidation and Purity Assessment
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Elucidation of Stereochemistry via Advanced NMR Techniques
The stereochemistry of methyl 2-methylnonanoate, which contains a chiral center at the C-2 position, can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). These 2D NMR experiments probe through-space interactions between protons. For a specific enantiomer of this compound, correlations would be expected between the protons of the C-2 methyl group and the protons on the adjacent methylene (B1212753) group (C-3) of the nonanoate (B1231133) chain. The intensity of these correlations can provide insights into the preferred conformations of the molecule in solution.
Quantitative NMR (qNMR) for Compositional Analysis
Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of a substance. In the case of this compound, ¹H-qNMR can be employed to quantify the compound in a mixture or to assess its purity. This is achieved by comparing the integral of a specific proton signal of the analyte with the integral of a known concentration of an internal standard.
For this compound, the distinct singlet signal of the methoxy (B1213986) protons (-OCH₃) at approximately 3.67 ppm would be an ideal candidate for quantification due to its clear resolution and lack of overlap with other signals. The general steps for qNMR analysis would involve:
Accurately weighing a sample of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone).
Dissolving the mixture in a deuterated solvent.
Acquiring a ¹H NMR spectrum with appropriate parameters to ensure accurate integration.
Calculating the concentration of this compound based on the integral ratios and the known concentration of the internal standard.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures, as specific experimental data is not widely published.)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ | 3.67 | s | 3H |
| H-2 | 2.45 | m | 1H |
| H-3 | 1.55 | m | 2H |
| -(CH₂)₅- | 1.28 | m | 10H |
| 2-CH₃ | 1.15 | d | 3H |
| H-9 | 0.88 | t | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures, as specific experimental data is not widely published.)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 176.5 |
| -OCH₃ | 51.4 |
| C-2 | 41.5 |
| C-3 | 34.2 |
| C-4 to C-7 | 29.5 - 29.1 |
| C-8 | 22.7 |
| 2-CH₃ | 19.8 |
| C-9 | 14.1 |
Mass Spectrometry (MS) Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C₁₁H₂₂O₂), the expected exact mass would be calculated and compared to the experimental value. This validation is a crucial step in confirming the identity of the compound.
Tandem Mass Spectrometry (MS/MS) for Structural Connectivity Insights
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a spectrum of product ions. This technique is invaluable for detailing the structural connectivity of a molecule. For this compound, the molecular ion (M⁺˙) would be subjected to collision-induced dissociation (CID). The fragmentation of branched-chain fatty acid methyl esters is well-characterized and typically involves:
McLafferty Rearrangement: A characteristic fragmentation of esters, leading to a prominent ion.
Cleavage at the Branch Point: Fragmentation adjacent to the C-2 methyl group is expected to be a significant pathway. This would result in the loss of fragments corresponding to the alkyl chain.
Table 3: Predicted Key Mass Fragments for this compound in EI-MS (Note: These are predicted fragments based on the known fragmentation of similar branched-chain esters.)
| m/z | Proposed Fragment |
| 186 | [M]⁺˙ (Molecular Ion) |
| 155 | [M - OCH₃]⁺ |
| 143 | [M - C₃H₇]⁺ |
| 101 | [CH(CH₃)COOCH₃]⁺ |
| 88 | McLafferty rearrangement product |
| 74 | [CH₂=C(OH)OCH₃]⁺˙ (McLafferty + 14) |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and conformational properties of a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to study the conformational order of the alkyl chain.
Table 4: Predicted Vibrational Spectroscopy Data for this compound (Note: These are predicted band positions based on typical values for aliphatic esters.)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H stretching (alkyl) | 2950-2850 | 2950-2850 |
| C=O stretching (ester) | 1740 | 1740 |
| CH₂ bending (scissoring) | 1465 | 1465 |
| CH₃ bending (asymmetric) | 1450 | 1450 |
| C-O stretching (ester) | 1250-1150 | 1250-1150 |
Advanced Chromatographic Separation Techniques
The structural complexity of this compound, specifically the presence of a chiral center at the second carbon, necessitates the use of advanced chromatographic techniques to resolve its enantiomers and to establish reliable analytical methods for its quantification in various matrices.
The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, is a significant challenge in analytical chemistry due to their identical physical and chemical properties in an achiral environment. Chiral gas chromatography (GC) is a powerful technique for the direct separation of the enantiomers of volatile compounds like this compound. gcms.cz This is achieved by using a chiral stationary phase (CSP) within the GC column. These CSPs are typically based on derivatized cyclodextrins, which create a chiral environment where the enantiomers can interact diastereomerically, leading to different retention times and thus their separation.
While specific studies on the chiral GC separation of this compound are not extensively documented in publicly available literature, the principles of enantiomeric separation of related branched-chain fatty acid esters provide a strong basis for its analysis. The selection of the appropriate chiral stationary phase is critical for achieving baseline separation of the (R)- and (S)-enantiomers. Factors such as the type of cyclodextrin (B1172386) derivative, column temperature, and carrier gas flow rate are optimized to maximize the resolution between the enantiomeric peaks. labrulez.com
The general workflow for such an analysis would involve the direct injection of a sample containing racemic this compound onto a GC system equipped with a chiral capillary column. The separated enantiomers would then be detected by a flame ionization detector (FID) or a mass spectrometer (MS), allowing for their individual quantification.
Table 1: Illustrative Parameters for Chiral GC Separation of Branched-Chain Fatty Acid Methyl Esters
| Parameter | Value |
| Column | Cyclodextrin-based chiral capillary column (e.g., β-DEX™, γ-DEX™) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 60 °C, ramp to 180 °C at 2 °C/min |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Expected Outcome | Baseline separation of (R)- and (S)-methyl 2-methylnonanoate |
Note: This table represents typical starting parameters for method development and would require optimization for the specific analysis of this compound.
For the quantitative analysis of this compound, particularly in complex matrices or for non-volatile samples, High-Performance Liquid Chromatography (HPLC) is the method of choice. hplc.eu The development of a robust and reliable LC method involves several key stages, from initial parameter selection to full validation to ensure its accuracy, precision, and reliability.
Method Development:
The initial step in developing an LC method for this compound would involve selecting a suitable stationary phase and mobile phase. Given its nonpolar nature, a reversed-phase HPLC (RP-HPLC) approach is typically employed. turkjps.org A C18 or C8 column would be a common first choice for the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. The composition of the mobile phase (isocratic or gradient elution) is optimized to achieve a good peak shape and a reasonable retention time for this compound. Detection is often performed using a UV detector if the analyte has a chromophore, or more universally with a charged aerosol detector (CAD) or a mass spectrometer (MS). thermofisher.com
Method Validation:
Once the chromatographic conditions are optimized, the method must be validated to demonstrate its suitability for its intended purpose. Method validation is a critical process that establishes the performance characteristics of the analytical procedure. demarcheiso17025.com Key validation parameters, as typically defined by regulatory guidelines, include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 2: Typical Validation Parameters for an LC Method for Quantitative Analysis
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (Relative Standard Deviation, %RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
| Robustness | No significant change in results with minor variations in method parameters |
While a specific, validated LC method for this compound is not readily found in peer-reviewed literature, the principles outlined above would be rigorously applied to develop and validate such a method for its accurate quantification.
Chemical Reactivity and Transformative Chemistry of Methyl 2 Methylnonanoate
Hydrolysis and Transesterification Kinetics
While specific kinetic data for the hydrolysis and transesterification of Methyl 2-methylnonanoate is not extensively documented, the general principles governing these reactions for fatty acid methyl esters (FAMEs) are well-established and can be applied.
Hydrolysis: The hydrolysis of an ester is the reverse of esterification, involving the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base.
Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction is reversible and typically follows first-order kinetics with respect to the ester and the acid catalyst.
A general representation of the hydrolysis reaction is: CH₃(CH₂)₆CH(CH₃)COOCH₃ + H₂O ⇌ CH₃(CH₂)₆CH(CH₃)COOH + CH₃OH
Transesterification: This process involves the transformation of one ester into another by reaction with an alcohol. In the context of FAMEs, this typically involves reacting a triglyceride with methanol (B129727) to produce methyl esters and glycerol, a key process in biodiesel production. gre.ac.ukfrontiersin.orgresearchgate.net The transesterification of this compound with a different alcohol (R'OH) would proceed as follows:
CH₃(CH₂)₆CH(CH₃)COOCH₃ + R'OH ⇌ CH₃(CH₂)₆CH(CH₃)COOR' + CH₃OH
The kinetics of transesterification are influenced by factors such as temperature, catalyst concentration, and the molar ratio of alcohol to ester. researchgate.netmdpi.com The reactions can be catalyzed by homogeneous (e.g., NaOH, H₂SO₄) or heterogeneous catalysts. gre.ac.ukcreative-proteomics.com Base-catalyzed transesterification is generally faster than acid-catalyzed transesterification. researchgate.net
The reaction proceeds in a stepwise manner, and for triglycerides, it involves the formation of diglycerides and monoglycerides (B3428702) as intermediates. researchgate.net While this compound is not a triglyceride, the fundamental kinetic principles of nucleophilic attack on the carbonyl carbon apply.
| Reaction | General Kinetic Order | Catalyst | Key Factors Influencing Rate |
| Acid-Catalyzed Hydrolysis | First-order in ester and acid | H⁺ | Temperature, Water Concentration |
| Base-Promoted Hydrolysis | First-order in ester and base | OH⁻ | Temperature, Catalyst Concentration |
| Transesterification | Varies (often pseudo-first or second order) | Acid or Base | Temperature, Alcohol:Ester Ratio, Catalyst Type and Concentration |
Functional Group Transformations and Derivatizations
The ester functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for its conversion into other functional groups and the synthesis of derivative compounds.
Reduction: The ester can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. fiveable.me Diisobutylaluminium hydride (DIBAL-H) can be used for the partial reduction of the ester to an aldehyde at low temperatures. fiveable.me
To Alcohol: CH₃(CH₂)₆CH(CH₃)COOCH₃ + [H] → CH₃(CH₂)₆CH(CH₃)CH₂OH + CH₃OH
To Aldehyde: CH₃(CH₂)₆CH(CH₃)COOCH₃ + [H] → CH₃(CH₂)₆CH(CH₃)CHO
Grignard Reaction: Reaction with Grignard reagents (R'MgX) allows for the introduction of two identical alkyl or aryl groups, resulting in the formation of a tertiary alcohol after acidic workup.
Ammonolysis/Aminolysis: The ester can react with ammonia (B1221849) or primary/secondary amines to form amides. This reaction is typically slower than hydrolysis and may require heating.
To Amide: CH₃(CH₂)₆CH(CH₃)COOCH₃ + R'NH₂ → CH₃(CH₂)₆CH(CH₃)CONHR' + CH₃OH
Derivatization for Analysis: A common derivatization is the transesterification of lipids into FAMEs, including branched-chain esters, for analysis by gas chromatography (GC). This process improves the volatility and stability of the compounds for analysis. sigmaaldrich.comgerli.com Various reagents, such as boron trifluoride in methanol (BF₃-methanol) or methanolic HCl, are used to facilitate this transformation. sigmaaldrich.comgerli.com
| Transformation | Reagent(s) | Product Functional Group |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |
| Partial Reduction | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde |
| Grignard Reaction | Grignard Reagent (R'MgX) | Tertiary Alcohol |
| Aminolysis | Amine (R'NH₂) | Amide |
| Hydrolysis | Acid or Base with Water | Carboxylic Acid |
Oxidative Stability and Controlled Degradation Pathways
The oxidative stability of this compound is a critical parameter, particularly in applications where it might be exposed to air, heat, or light. The principles governing the oxidation of FAMEs, which are major components of biodiesel, are applicable here.
Oxidative Stability: The stability of FAMEs against oxidation is primarily dependent on the degree of unsaturation in the fatty acid chain. jocpr.com Since this compound is a saturated ester, it is expected to have relatively high oxidative stability compared to unsaturated esters. Oxidation typically occurs at the double bonds, leading to the formation of hydroperoxides, which can then decompose into a variety of secondary oxidation products like aldehydes, ketones, and shorter-chain carboxylic acids. jocpr.comicm.edu.pl
Factors that can accelerate the oxidation of FAMEs include:
Presence of Oxygen: Autoxidation is a radical chain reaction initiated by the reaction of organic molecules with atmospheric oxygen.
Elevated Temperatures: Heat can accelerate the rate of oxidation reactions.
Presence of Metals: Certain metals can act as catalysts for oxidation. jocpr.com
Exposure to Light: UV light can promote the formation of radicals, initiating oxidation.
To enhance oxidative stability, antioxidants are often added to FAMEs. metrohm.comagqm-biodiesel.compjoes.com These compounds function by interrupting the radical chain reactions.
Controlled Degradation Pathways: While resistant to simple oxidation, this compound can be degraded through controlled chemical or biological pathways.
Microbial Degradation: Certain microorganisms are capable of degrading branched-chain fatty acids. researchgate.net The degradation often proceeds via pathways such as β-oxidation, although the methyl branch can hinder this process, potentially requiring alternative enzymatic pathways like α-oxidation. researchgate.net Studies on Pseudomonas species have shown the ability to utilize branched-chain fatty acids as a carbon source, breaking them down into smaller molecules. researchgate.net The degradation of FAMEs from wastewater by Lysinibacillus sphaericus has also been reported, indicating that various bacteria possess the enzymatic machinery to hydrolyze the ester and metabolize the resulting fatty acid. arcjournals.org
| Factor | Effect on Oxidative Stability |
| Saturation | High stability (saturated chain) |
| Unsaturation | Lower stability (not applicable to this compound) |
| Oxygen | Promotes oxidation |
| High Temperature | Accelerates oxidation |
| Metal Contaminants | Catalyze oxidation |
| Light | Promotes radical formation |
| Antioxidants | Inhibit oxidation, increase stability |
Reaction Mechanisms and Computational Chemistry Studies
Understanding the reaction mechanisms at a molecular level is crucial for controlling the chemical transformations of this compound.
Reaction Mechanisms:
Acid-Catalyzed Ester Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺). This increases the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, the alcohol (methanol) is eliminated as a leaving group, and the catalyst is regenerated, yielding the carboxylic acid. youtube.com
Base-Promoted Ester Hydrolysis (Saponification): This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group to form the carboxylic acid. The methoxide ion then deprotonates the carboxylic acid in a fast and irreversible acid-base reaction to form the carboxylate salt and methanol. youtube.com
Transesterification Mechanism (Base-Catalyzed): A base catalyst (e.g., methoxide) removes a proton from the alcohol to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxide group and forming the new ester.
| Reaction | Key Mechanistic Steps |
| Acid-Catalyzed Hydrolysis | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of alcohol. |
| Base-Promoted Hydrolysis | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of alkoxide. 4. Deprotonation of carboxylic acid. |
| Base-Catalyzed Transesterification | 1. Formation of alkoxide from alcohol. 2. Nucleophilic attack on carbonyl carbon. 3. Formation of tetrahedral intermediate. 4. Elimination of original alkoxide. |
Biochemical and Biological Research Perspectives
Enzymatic Synthesis and Biocatalysis for Branched-Chain Ester Production
The synthesis of branched-chain esters like methyl 2-methylnonanoate through biocatalysis represents a green and highly selective alternative to traditional chemical methods. Enzymes, particularly lipases, are at the forefront of this research due to their stability, lack of cofactor requirements, and high chemo-, regio-, and stereoselectivity.
Lipase-catalyzed esterification is a widely explored method for producing various esters, including those with branched chains. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) can effectively catalyze the formation of ester bonds between an alcohol and a carboxylic acid in non-aqueous or micro-aqueous environments, reversing their natural hydrolytic function. researchgate.net While specific studies detailing the synthesis of this compound are not extensively documented, the principles are well-established through research on analogous compounds.
The process typically involves the reaction of a branched-chain carboxylic acid (like 2-methylnonanoic acid) with an alcohol (methanol) in the presence of a lipase (B570770). Immobilized lipases are often preferred as they enhance stability and allow for easier recovery and reuse of the biocatalyst. A prominent example is the immobilized Lipase B from Candida antarctica (CAL-B), often known by its commercial name Novozym 435, which is frequently used for its high activity and broad substrate specificity. nih.gov
Research has shown that reaction parameters such as temperature, substrate ratio, and the reaction medium significantly influence conversion yields and reaction rates. The use of organic solvents is common, but recent advancements focus on solvent-free systems or green solvents like ionic liquids to improve the environmental footprint of the process. nih.govnih.gov The enzymatic approach is advantageous as it proceeds under mild conditions, minimizing the side reactions and energy consumption associated with chemical catalysis.
This compound possesses a chiral center at the C-2 position, meaning it can exist as two distinct enantiomers (R and S). The biological effects of such molecules are often enantiomer-dependent, making the production of single, optically pure enantiomers highly desirable. Biocatalysis is a powerful tool for achieving this stereoselectivity.
Carboxylesterases and lipases are known for their ability to selectively act on one enantiomer of a racemic mixture, a process known as kinetic resolution. researchgate.net For example, in the hydrolysis or alcoholysis of a racemic ester, the enzyme may convert one enantiomer at a much higher rate, leaving the other enantiomer unreacted and thus resolved. scispace.com
To obtain enzymes with higher selectivity or activity for non-natural substrates like 2-methylnonanoic acid, researchers employ enzyme screening and engineering techniques. Screening involves testing a wide variety of microorganisms or enzyme libraries to identify a biocatalyst with the desired properties. If a suitable natural enzyme cannot be found, directed evolution and rational protein design are used to engineer existing enzymes. These methods involve introducing mutations into the enzyme's genetic code to alter its structure, particularly around the active site, to better accommodate the target substrate and enhance stereoselectivity. researchgate.net While specific engineering of an enzyme for this compound synthesis is not yet reported, the principles have been successfully applied to create highly stereoselective biocatalysts for the synthesis of valuable chiral acids and esters for the pharmaceutical industry. scispace.com
Biosynthesis and Natural Occurrence Investigations
Understanding whether a compound is produced naturally and through which metabolic pathways is fundamental to biochemistry. This knowledge can provide insights into its biological relevance and open avenues for its production through metabolic engineering.
Based on available chemical databases, this compound has not been reported as a naturally occurring compound. thegoodscentscompany.com This is in contrast to its straight-chain isomer, methyl nonanoate (B1231133) (also known as methyl pelargonate), which is a common volatile organic compound found in a variety of natural sources, including apples, bananas, grapes, butter, and honey. thegoodscentscompany.comhmdb.cawikipedia.org
However, the structural precursors to this compound—branched-chain fatty acids (BCFAs)—are found in many organisms, particularly bacteria. portlandpress.comnih.gov The biosynthesis of BCFAs typically starts with primers derived from the catabolism of branched-chain amino acids. wikipedia.orgresearchgate.net For instance, the degradation of isoleucine produces 2-methylbutyryl-CoA, which can be used by the fatty acid synthase (FAS) system as a starting unit instead of the usual acetyl-CoA. Subsequent elongation with malonyl-CoA units would lead to the formation of an anteiso-BCFA, which has a methyl branch on the antepenultimate (n-3) carbon. wikipedia.orgfrontiersin.org The synthesis of a 2-methyl branched fatty acid like 2-methylnonanoic acid would likely involve the incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit during the elongation phase of fatty acid synthesis. portlandpress.com
Given that this compound is not known to be a natural product, there are no identified genes or enzymes directly associated with its biosynthesis. However, a hypothetical biosynthetic pathway can be postulated based on known metabolic principles, which would involve two key enzymatic steps: the synthesis of the 2-methylnonanoic acid backbone and its subsequent esterification.
Fatty Acid Synthesis: The formation of the branched acid backbone would require a fatty acid synthase (FAS) capable of utilizing methylmalonyl-CoA as an extender unit. portlandpress.com The genes encoding the components of this FAS system would be critical. In some bacteria, the specificity of the β-ketoacyl-ACP synthase (FabH) determines the type of primer used, allowing for the initiation of branched chains. frontiersin.org
Esterification: The final step would be the methylation of the carboxyl group. This could be catalyzed by a carboxyl methyltransferase (CMT), which uses S-adenosyl methionine (SAM) as a methyl donor. nih.gov Alternatively, a wax ester synthase or an alcohol acyltransferase (AAT) could catalyze the esterification between 2-methylnonanoyl-CoA and methanol (B129727). nih.govresearchgate.net
The production of this compound could potentially be achieved by introducing the necessary genes into a microbial host like Escherichia coli or Saccharomyces cerevisiae. This metabolic engineering approach would involve expressing a suitable FAS system that can generate the branched acid and a transferase to perform the final esterification, redirecting the host's metabolism toward the target molecule. nih.gov
Interactions with Biological Macromolecules and Cellular Systems
Direct studies on the interaction of this compound with proteins, nucleic acids, or cellular systems are scarce. However, its potential biological activities can be inferred from the behavior of similar molecules, such as other fatty acid methyl esters (FAMEs) and BCFAs.
A primary role of esterification is the modification of a molecule's physicochemical properties. Carboxylic acids are typically ionized at physiological pH, limiting their ability to passively cross lipid membranes. By converting the polar carboxyl group to a more nonpolar methyl ester, the molecule's hydrophobicity is increased. This allows it to more readily diffuse across cell membranes. tandfonline.comtandfonline.com Once inside the cell, ubiquitous intracellular esterase enzymes can hydrolyze the ester bond, releasing the parent carboxylic acid (2-methylnonanoic acid) in its active form. This "pro-drug" strategy is a common principle in pharmacology. tandfonline.comresearchgate.net
The released 2-methylnonanoic acid, as a BCFA, could then interact with cellular components. BCFAs are known to be incorporated into the phospholipid bilayer of cell membranes, where they can influence membrane fluidity. nih.gov The methyl branch disrupts the tight packing of the acyl chains, thereby increasing the fluidity of the membrane. This is a known adaptation mechanism in some bacteria to cope with environmental stress. frontiersin.orgnih.gov Furthermore, studies on other BCFAs have shown they can act as signaling molecules, affecting the expression of genes involved in lipid metabolism and inflammation. nih.gov The molecular arrangement of methyl esters involves weaker polar interactions compared to the strong hydrogen bonding found between carboxylic acid groups, which influences their molecular packing and mobility. nih.gov
Substrate Specificity in Enzyme-Catalyzed Reactions
The enzymatic conversion of this compound is influenced by the structural characteristics of the molecule, particularly the presence of a methyl branch at the α-carbon (C-2). This branching introduces steric hindrance that can affect the binding and catalytic efficiency of enzymes, especially lipases and esterases, which are commonly involved in the hydrolysis and synthesis of esters.
Research on the enzymatic hydrolysis of methyl-branched esters has shown that the position of the methyl group along the acyl chain is a critical determinant of substrate specificity. Studies on lipases from various microbial sources, such as Candida rugosa and Rhizomucor miehei, have demonstrated that branching at the C-2 position can significantly reduce the rate of hydrolysis compared to their straight-chain counterparts. This is attributed to the restricted access of the ester bond to the enzyme's active site. For instance, lipases exhibit a preference for substrates with less steric hindrance around the carbonyl group, making straight-chain esters more favorable substrates.
While specific kinetic data for this compound is not extensively documented, studies on analogous branched-chain esters provide insight. For example, the hydrolysis of methyl-branched octanoic acid thiolesters by various commercial lipases showed that branching at the 2-position greatly reduced enzymatic activity. researchgate.net This suggests that lipases possess active sites with defined spatial dimensions that can accommodate linear acyl chains more readily than branched ones.
Beyond lipases, other enzyme systems may also interact with this compound. For example, bacterial cytochrome P450 enzymes are known to metabolize a wide range of fatty acids and their derivatives through oxidation. researchgate.netnih.gov These enzymes can introduce hydroxyl groups at various positions along the carbon chain. While the metabolism of long-chain polyunsaturated fatty acids by cytochrome P450s is well-studied, their activity on medium-chain branched fatty acid esters is less characterized. researchgate.netnih.gov It is plausible that enzymes like those in the CYP4 family, which are known for ω- and (ω-1)-hydroxylation of fatty acids, could potentially metabolize this compound, although the methyl branch might influence the regioselectivity of the oxidation. chemimpex.com
The following table summarizes the expected enzymatic activity on this compound based on studies of related compounds.
| Enzyme Class | Predicted Activity on this compound | Rationale |
| Lipases/Esterases | Low to moderate | Steric hindrance from the C-2 methyl group restricts access to the active site, as observed with other 2-methyl branched esters. researchgate.net |
| Cytochrome P450s | Potential for oxidation (hydroxylation) | These enzymes have broad substrate specificity for fatty acids, but the methyl branch may alter the reaction's regioselectivity. researchgate.netnih.gov |
| Alcohol Acyltransferases (AATs) | Potential substrate in transesterification | AATs are involved in the synthesis of esters, and branched-chain acyl-CoAs can serve as substrates in engineered microbial systems. researchgate.net |
Molecular Interactions with Receptor Proteins (Non-Olfactory)
While the role of esters as odorants interacting with olfactory receptors is well-established, the interaction of this compound with non-olfactory receptor proteins is an area of emerging research. Fatty acids and their derivatives are known to act as signaling molecules by binding to various receptors, including cell surface G protein-coupled receptors (GPCRs) and intracellular nuclear receptors.
There is currently no direct evidence documenting the binding of this compound to specific non-olfactory receptors. However, research on other branched-chain fatty acids (BCFAs) provides a basis for potential interactions. BCFAs have been shown to influence cellular processes by modulating the activity of nuclear receptors that regulate gene expression. nih.gov For instance, certain BCFAs can bind to and activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.
A study on the effects of different monomethyl BCFAs on a human hepatocyte cell line (HepG2) demonstrated that these molecules can alter the expression of genes related to fatty acid synthesis, such as FASN (fatty acid synthase) and SREBP1 (sterol regulatory element-binding protein 1). nih.gov This suggests that BCFAs, or their metabolites, can engage with intracellular signaling pathways, potentially through direct receptor binding. Given that this compound is a methyl ester of a BCFA, it is plausible that upon hydrolysis to 2-methylnonanoic acid, it could exert similar effects.
The structural characteristics of this compound, such as its chain length and the presence of a methyl branch, would be critical determinants for any potential receptor binding. The methyl group could influence the binding affinity and specificity by affecting the molecule's conformation and hydrophobic interactions within a receptor's ligand-binding pocket.
Further research is needed to explore the potential interactions of this compound and its corresponding free fatty acid with non-olfactory receptors and to elucidate the downstream physiological consequences of such interactions.
Studies on Effects in Cell-Based Assays, e.g., Differentiation
Direct studies on the effects of this compound in cell-based assays are limited. However, research on structurally related compounds, such as other branched-chain fatty acids and straight-chain methyl esters, provides some insights into its potential cellular activities.
A study investigating the cellular responses of 3T3-L1 adipocytes to 8-methyl nonanoic acid (an isomer of the carboxylic acid of this compound) revealed several metabolic effects. nih.gov This compound was found to reduce de novo lipogenesis, decrease isoproterenol-induced lipolysis, and enhance insulin-stimulated glucose uptake. nih.gov These findings suggest that branched-chain nonanoic acids can modulate lipid and glucose metabolism in adipocytes. While this study was not conducted on the 2-methyl isomer or its ester, it highlights the potential for branched-chain fatty acids to influence cellular differentiation and metabolic function.
In another study, the straight-chain analogue, methyl nonanoate, was shown to be cytotoxic to A549 lung carcinoma cells, with a median lethal concentration (LC50) of 104.09 µg/ml. google.com This indicates that medium-chain fatty acid methyl esters can exert cytotoxic effects, although the mechanism and cell-type specificity require further investigation.
Branched-chain fatty acids, in general, are known to be integral components of cell membranes, where they can influence membrane fluidity. nih.gov An increase in the incorporation of BCFAs can disrupt the close packing of lipid acyl chains, leading to a more fluid membrane. This alteration in membrane properties can, in turn, affect the function of membrane-bound proteins and cellular signaling pathways.
The table below summarizes the observed effects of compounds structurally related to this compound in cell-based assays.
| Compound | Cell Line | Observed Effects | Reference |
| 8-Methyl Nonanoic Acid | 3T3-L1 Adipocytes | Reduced lipogenesis, decreased lipolysis, increased glucose uptake. nih.gov | nih.gov |
| Methyl Nonanoate | A549 Lung Carcinoma | Cytotoxicity (LC50 = 104.09 µg/ml). google.com | google.com |
| Various BCFAs | HepG2 Hepatocytes | Altered expression of genes involved in fatty acid synthesis and inflammation. nih.gov | nih.gov |
These findings suggest that this compound, upon potential intracellular hydrolysis to 2-methylnonanoic acid, could participate in modulating cellular metabolic pathways and membrane characteristics. However, dedicated studies on this compound are necessary to confirm these potential effects and to understand its specific impact on processes like cell differentiation.
Role in Chemical Ecology and Inter-species Communication
In the field of chemical ecology, fatty acid derivatives, including methyl esters, often serve as semiochemicals—information-carrying chemicals that mediate interactions between organisms. semiochemical.com These compounds can act as pheromones (intraspecific communication) or allelochemicals such as kairomones (interspecific communication where the receiver benefits) and allomones (interspecific communication where the emitter benefits).
While there is no definitive report identifying this compound as a specific semiochemical for a particular species, its structural features are consistent with those of known insect chemical signals. Branched-chain esters are common components of insect pheromones, where the position and stereochemistry of the methyl group often confer species specificity to the signal. For example, methyl 2-methylbutanoate, a shorter-chain analogue, has been identified as a semiochemical for species in the Coleoptera and Lepidoptera orders. pherobase.com
The volatility and hydrophobicity of this compound make it a suitable candidate for a chemical signal that can be transmitted through the air or deposited on a surface. In insects, such compounds are often produced in specialized glands and can be involved in a variety of behaviors, including mate attraction, aggregation, and trail marking.
Furthermore, volatile organic compounds released by plants, which can include methyl esters, can act as kairomones for herbivorous insects, guiding them to suitable host plants for feeding or oviposition. semiochemical.com Conversely, these same compounds can also act as synomones, attracting predators or parasitoids of the herbivores, thus benefiting the plant.
The potential roles of this compound in chemical ecology are summarized in the table below.
| Potential Role | Type of Interaction | Putative Function |
| Pheromone | Intraspecific | Attraction of mates, aggregation signal. |
| Kairomone | Interspecific | Host recognition cue for herbivores or parasitoids. |
| Allomone | Interspecific | Defensive compound or repellent. |
| Synomone | Interspecific | Attractant for natural enemies of herbivores. |
Given the vast diversity of chemical communication systems in nature, it is plausible that this compound plays a role in the chemical ecology of certain organisms, particularly insects. Its identification in the volatile profiles of plants or animals would be the first step toward elucidating its specific function in inter-species communication.
Structure Activity Relationship Sar Studies and Chemoreception
Olfactory Receptor Binding Mechanisms and Ligand Specificity
The perception of an odor begins with the binding of an odorant molecule to one or more olfactory receptors (ORs), which are part of the large G protein-coupled receptor (GPCR) superfamily. herts.ac.uknih.gov The specificity of this interaction determines the character and intensity of the perceived smell.
Computational Modeling and Molecular Docking to Olfactory Receptors
Due to the significant challenges in crystallizing olfactory receptors for experimental structural analysis, computational methods have become indispensable tools for investigating their structure and function. herts.ac.uknih.gov Techniques such as homology modeling, molecular docking, and molecular dynamics simulations are used to predict how a ligand like methyl 2-methylnonanoate interacts with a receptor's binding pocket. herts.ac.uknih.gov
The general process involves:
Homology Modeling: Predicting the 3D structure of a target OR by using the known structure of a related GPCR as a template. researchgate.net
Molecular Docking: Simulating the binding of the odorant molecule (the ligand) into the predicted binding site of the OR. This method calculates the most likely binding pose and estimates the strength of the interaction. For esters, these interactions are primarily governed by hydrophobic and van der Waals forces rather than strong ionic or hydrogen bonds. nih.govresearchgate.netijbs.com
Virtual Screening: Using these models to test a large number of odorants against a specific receptor to predict which ones are likely to be agonists or antagonists. ijbs.com
While specific molecular docking studies for this compound are not extensively published, this computational framework allows researchers to form hypotheses about which specific amino acid residues within a receptor are critical for binding and how the molecule's shape, particularly the steric hindrance from the 2-methyl group, influences its fit and activation of the receptor. nih.govijbs.com
In Vitro and Ex Vivo Functional Profiling of Odorant Receptors (ORs)
To validate computational predictions and map the receptive range of specific ORs, functional profiling is conducted using laboratory-based assays. These methods are crucial for "deorphanizing" receptors—that is, identifying the specific odorants that activate them. nih.gov
In Vitro Profiling: This approach typically involves heterologous expression systems, where cells (like HEK293) are genetically engineered to express a specific olfactory receptor. These cells are then exposed to a panel of odorants, including compounds like this compound. Receptor activation is measured by detecting a downstream signal, such as a change in intracellular calcium or cyclic AMP (cAMP) levels.
Ex Vivo Profiling: This method uses tissue explants from the olfactory system. For instance, researchers can isolate olfactory sensory neurons and measure their response to odorants directly. elifesciences.orgnih.gov Profiling of olfactory receptor gene expression in whole human olfactory mucosa can help identify which receptors are most likely to be functional and frequently expressed, making them prime candidates for deorphanization studies. nih.govscispace.com
These techniques provide essential data on the specificity and sensitivity of individual receptors to various odorants, including how a structural change like methyl branching can alter a receptor's response profile.
Influence of 2-Methyl Branching on Olfactory Perception and Receptor Activation
The presence and position of alkyl branches on a carbon chain can significantly alter a molecule's olfactory properties. Methyl branching can affect a molecule's flexibility, shape, and electronic distribution, thereby influencing how it fits into a receptor's binding pocket. nih.govwhiterose.ac.uk
For aliphatic esters, the addition of a methyl group, such as the one at the C-2 position in this compound, can have several consequences:
Steric Effects: The methyl group adds bulk near the ester functional group, which can either enhance or hinder binding depending on the specific topology of the receptor's active site.
Receptor Selectivity: The altered shape may cause the molecule to bind to a different subset of olfactory receptors compared to its linear counterpart, leading to a different odor perception.
Odor Threshold: Branching has been observed to lower the odor detection thresholds of esters, making them more potent. researchgate.net This suggests that the branched structure may lead to a higher binding affinity with certain receptors.
Studies on other types of branched molecules have shown that even a subtle change in the position of a methyl group can lead to dramatic differences in perceived odor, highlighting the high degree of selectivity in the olfactory system. nih.gov
Comparative Structure-Odor/Taste Relationship Analysis
Analyzing how small structural variations affect odor is a cornerstone of structure-activity relationship (SAR) studies. By comparing this compound to its linear isomer and other related compounds, the contribution of the 2-methyl group to its chemosensory properties can be inferred.
Investigation of Odorant Descriptors and Thresholds at the Molecular Level
Odorant descriptors are the semantic labels (e.g., "fruity," "floral") used to characterize a smell, while the odor detection threshold is the lowest concentration of a substance in the air that can be detected by the human sense of smell. nih.gov
Table 1: Comparative Analysis of Methyl Nonanoate (B1231133) and this compound
| Feature | Methyl Nonanoate (Linear) | This compound (Branched) |
|---|---|---|
| Structure | CH₃(CH₂)₇COOCH₃ | CH₃(CH₂)₆CH(CH₃)COOCH₃ |
| Odor Descriptors | Fruity, sweet, pear, waxy, tropical, winey flavscents.com | No established descriptors available; noted as not for fragrance use thegoodscentscompany.com |
| Odor Threshold | Data not specified in searches | Data not specified; however, branched esters generally have lower thresholds than linear counterparts researchgate.net |
Advanced Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) Approaches
The exploration of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) provides significant insights into the chemoreception of odorants like this compound. While specific QSAR models exclusively for this compound are not extensively documented in public literature, the principles derived from studies on analogous aliphatic and branched esters offer a robust framework for understanding its likely olfactory characteristics.
QSAR studies in fragrance chemistry aim to correlate the physicochemical properties of molecules with their perceived odor, intensity, and character. For aliphatic esters, which are well-known for their fruity aromas, several molecular descriptors have been identified as crucial in determining their olfactory profile. These descriptors often include topological indices, quantum-chemical parameters, and physicochemical properties.
Research into the fruity odor of aliphatic esters has successfully employed QSAR models to predict their olfactory properties. nih.gov These studies highlight the importance of specific molecular features in the interaction between the odorant molecule and olfactory receptors.
Key Molecular Descriptors in QSAR Models for Fruity Esters:
| Descriptor | Description | Influence on Odor |
| Topological Indices (e.g., Kappa index - ²κ) | Relate to molecular shape, size, and branching. | Affects the overall fit of the molecule into the olfactory receptor binding pocket. Changes in branching can significantly alter the odor profile from fruity to non-fruity. |
| Electrotopological-State Indices (E-state) | Describe the electronic and topological characteristics of specific atoms or fragments within the molecule. The E-state of the carbonyl carbon (S(=O)) is particularly important. | Influences the electronic interactions (e.g., dipole-dipole, hydrogen bonding) between the ester and the receptor. Variations can impact odor intensity and quality. |
| Quantum-Chemical Parameters (e.g., EHOMO) | The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the molecule's ability to donate electrons. | Plays a role in the initial binding and activation of the olfactory receptor. |
| Physicochemical Properties (e.g., LogP) | The logarithm of the partition coefficient between octanol and water, indicating the molecule's hydrophobicity. | Affects the transport of the odorant to the olfactory receptors through the aqueous nasal mucus. |
For this compound, the presence of a methyl group at the C-2 position introduces branching in the acyl chain. This structural feature is a critical factor in SAR and QSAR analyses. Studies on other esters have shown that the position and size of such branches can dramatically alter the perceived scent. For instance, the introduction of a methyl branch can change the odor from a generic fruity note to a more specific apple, pear, or even a non-fruity waxy or green note. chemrxiv.org
In the case of this compound, the "2-methyl" substitution likely modifies the molecule's shape and electronic distribution compared to its linear isomer, methyl nonanoate, which is described as having a fruity, pear-like, and waxy odor. flavscents.com The branched structure of this compound may lead to a different interaction with olfactory receptors, potentially resulting in a weaker or different odor profile. Indeed, some industry resources indicate that this compound is "not for fragrance use," suggesting its olfactory properties may not be as desirable as its linear counterpart. thegoodscentscompany.com
Advanced chemoinformatic approaches often utilize machine learning algorithms to build predictive QSAR models. These models are trained on datasets of esters with known odor profiles and their calculated molecular descriptors. The resulting models can then be used to predict the odor characteristics of novel compounds like this compound.
A hypothetical QSAR analysis for this compound would involve calculating a range of molecular descriptors and inputting them into a validated model for fruity esters. The output would be a prediction of its likely odor character and intensity.
Hypothetical QSAR Descriptor Data for this compound and Related Esters:
| Compound | Molecular Weight | LogP | ²κ | S(=O) | Predicted Odor Character |
| Methyl nonanoate | 172.27 | 3.8 | 7.21 | 10.85 | Fruity, Pear, Waxy |
| This compound | 186.30 | 4.2 | 7.95 | 11.02 | Likely reduced fruitiness, potentially more waxy or green notes |
| Ethyl nonanoate | 186.30 | 4.3 | 8.21 | 10.85 | Fruity, Grape |
| Methyl octanoate | 158.24 | 3.3 | 6.21 | 10.84 | Fruity, Apple |
Note: The values for this compound are illustrative and based on general trends observed in QSAR studies of branched esters. The predicted odor character is a qualitative inference based on SAR principles.
The interaction between an odorant's functional group and its hydrocarbon structure is crucial for the activation of specific glomerular response modules in the olfactory bulb. nih.gov For methyl esters, changes in the hydrocarbon backbone, such as the introduction of a methyl branch, can affect this association and, consequently, the perceived odor. While the ester functional group is a primary determinant of the "fruity" class, the specific carbon skeleton fine-tunes the exact odor profile.
Future Research Directions and Emerging Methodologies
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Predictive Modeling: AI algorithms can analyze vast datasets of molecular structures and properties to predict the characteristics of new or modified esters without the need for extensive laboratory synthesis. chemcopilot.comchemcopilot.com This can expedite the discovery of esters with desired properties for specific applications.
Synthesis Planning: AI-powered platforms can devise novel and efficient synthetic routes for FAMEs, potentially reducing the number of steps and increasing yields. chemcopilot.comchemical.ai
Process Optimization: Machine learning models can be used to optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize the efficiency and sustainability of methyl nonanoate (B1231133) production. elchemy.com
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly guiding the synthesis of chemical compounds, and methyl nonanoate is no exception. Future research will likely focus on developing more environmentally friendly production methods.
Bio-based Catalysts: The use of enzymes, such as lipases, as catalysts in esterification and transesterification reactions offers a milder and more selective alternative to conventional acid and base catalysts. nih.gov Enzymatic synthesis can often be performed under solvent-free conditions, further enhancing the sustainability of the process. nih.gov
Renewable Feedstocks: Research is ongoing to utilize a wider range of renewable feedstocks, such as microalgal biomass and waste cooking oils, for the production of FAMEs. mdpi.com This reduces reliance on traditional vegetable oils and contributes to a circular economy.
Energy-Efficient Processes: Efforts are being made to lower the energy requirements for ester formation. halo.science This includes the development of novel catalysts that can operate at lower temperatures and pressures. halo.science
A recent study demonstrated the successful synthesis of fatty acid methyl esters from palm oil using a bio-based heterogeneous catalyst derived from coconut shell ash, highlighting a promising avenue for sustainable production. acs.orgku.ac.ae
Advanced Bioanalytical Techniques for In Vivo/In Vitro Detection
Understanding the behavior of methyl nonanoate and other FAMEs in biological systems is crucial for exploring their potential applications in areas such as biomedicine and as biomarkers. nih.gov Advanced bioanalytical techniques are essential for their sensitive and specific detection.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, are powerful tools for the quantitative analysis of FAMEs in complex biological matrices like plasma and tissues. biotech-asia.org These techniques offer high selectivity and sensitivity, allowing for the detection of trace amounts of these compounds. biotech-asia.org
High-Resolution Accurate Mass Spectrometry (HRAMS): HRAMS provides highly accurate mass measurements, which aids in the identification and quantification of metabolites of FAMEs in various biological samples. criver.com
Spectroscopic Methods: Various spectroscopic techniques are continually being refined to provide more detailed information about the structure and function of esters in biological environments.
These advanced analytical methods are critical for elucidating the metabolic pathways and biological roles of fatty acid esters. researchgate.net
Exploration of Novel Molecular Mechanisms
Future research will delve deeper into the molecular mechanisms through which methyl nonanoate and other FAMEs exert their effects. While the primary roles of many FAMEs are understood, the subtleties of their interactions within cellular systems remain an active area of investigation.
Cell Signaling Pathways: Research is ongoing to identify and characterize the specific cell signaling pathways that are modulated by FAMEs. This could reveal new therapeutic targets and applications.
Structure-Activity Relationships: By synthesizing and testing a variety of FAMEs with different chain lengths and degrees of unsaturation, researchers can establish clear structure-activity relationships. This knowledge is crucial for designing esters with specific biological activities.
Interaction with Biomolecules: Investigating the interactions of FAMEs with proteins, lipids, and other biomolecules will provide a more complete picture of their physiological functions. The oxidation of unsaturated FAMEs can lead to the formation of a variety of compounds that can interact with biological systems. researchgate.net The structure of fatty acids has a significant impact on their physical and chemical properties, which in turn affects their biological activity. nih.gov
A deeper understanding of these molecular mechanisms will be instrumental in harnessing the full potential of methyl nonanoate and other fatty acid esters in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
